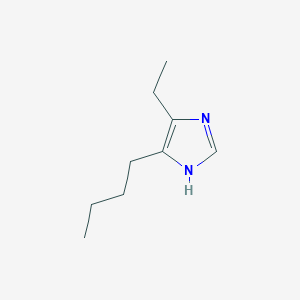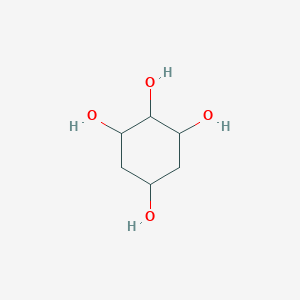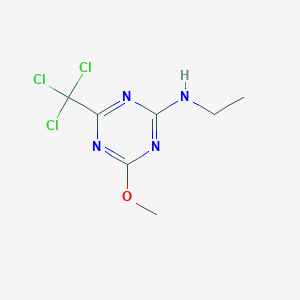![molecular formula C19H24N2O3 B14263850 N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine CAS No. 137889-89-5](/img/structure/B14263850.png)
N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a nitrophenyl group, a phenyl group, and an ethoxy group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine typically involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with phenylmagnesium bromide to form a secondary alcohol. This intermediate is then reacted with diethylamine in the presence of a dehydrating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological responses.
Comparison with Similar Compounds
N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine can be compared with other similar compounds, such as:
N,N-Diethyl-2-[(4-methoxyphenyl)(phenyl)methoxy]ethan-1-amine: Similar structure but with a methoxy group instead of a nitro group.
N,N-Diethyl-2-[(4-chlorophenyl)(phenyl)methoxy]ethan-1-amine: Similar structure but with a chloro group instead of a nitro group.
The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
137889-89-5 |
|---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[(4-nitrophenyl)-phenylmethoxy]ethanamine |
InChI |
InChI=1S/C19H24N2O3/c1-3-20(4-2)14-15-24-19(16-8-6-5-7-9-16)17-10-12-18(13-11-17)21(22)23/h5-13,19H,3-4,14-15H2,1-2H3 |
InChI Key |
KWUFZALPMHSEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)



![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)



![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)


